MAO-B Selective Inhibition: 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin vs. Auraptene
In a direct head-to-head comparison using mouse brain homogenate assays, 7-(6'R-hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin (Compound 1) and auraptene (Compound 2) were evaluated for MAO inhibitory activity. The target compound exhibited an overall MAO inhibition IC50 of 0.7 μM compared to 1.7 μM for auraptene, representing an approximately 2.4-fold greater potency. More critically, selectivity profiling revealed that the target compound is a preferential MAO-B inhibitor with an IC50 of 0.5 μM for MAO-B versus 1.3 μM for MAO-A (selectivity ratio ~2.6) [1]. In contrast, auraptene displayed a dramatically different selectivity profile with an MAO-B IC50 of 0.6 μM and an MAO-A IC50 of 34.6 μM (selectivity ratio ~57.7) [1]. Kinetic analysis using Lineweaver-Burk reciprocal plots confirmed that both compounds exhibit competitive inhibition against MAO-B [1].
| Evidence Dimension | MAO inhibitory activity and isoform selectivity |
|---|---|
| Target Compound Data | Total MAO IC50 = 0.7 μM; MAO-B IC50 = 0.5 μM; MAO-A IC50 = 1.3 μM |
| Comparator Or Baseline | Auraptene: Total MAO IC50 = 1.7 μM; MAO-B IC50 = 0.6 μM; MAO-A IC50 = 34.6 μM |
| Quantified Difference | Target compound 2.4-fold more potent overall; 26.6-fold more potent on MAO-A; comparable MAO-B potency with reversed selectivity profile |
| Conditions | Mouse brain homogenate; concentration-dependent inhibition assay; Lineweaver-Burk kinetic analysis |
Why This Matters
For researchers investigating MAO-related mechanisms, the target compound's balanced dual MAO-A/MAO-B inhibition profile differs fundamentally from auraptene's extreme MAO-B selectivity, directly informing which compound is appropriate for a given experimental question.
- [1] Jeong SH, Han XH, Hong SS, Hwang JS, Hwang JH, Lee D, Lee MK, Ro JS, Hwang BY. Monoamine oxidase inhibitory coumarins from the aerial parts of Dictamnus albus. Archives of Pharmacal Research. 2006;29(12):1119-1124. View Source
